molecular formula C14H24O3 B12295811 Methyl 1-heptyl-2-oxocyclopentanecarboxylate CAS No. 68003-53-2

Methyl 1-heptyl-2-oxocyclopentanecarboxylate

Cat. No.: B12295811
CAS No.: 68003-53-2
M. Wt: 240.34 g/mol
InChI Key: NUKUEPMJQQXHDS-UHFFFAOYSA-N
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Description

Methyl 1-heptyl-2-oxocyclopentanecarboxylate is a cyclopentanone derivative with a heptyl substituent at position 1 and a methyl ester group at position 2. Its IUPAC name reflects the ketone (2-oxo) and ester (methyl carboxylate) functional groups, which are critical to its chemical reactivity and applications. The compound’s structure (C₁₄H₂₂O₃) features a cyclopentane ring fused with a ketone and ester, while the heptyl chain introduces lipophilicity, influencing solubility and interaction with biological or synthetic systems .

For example, methyl 1-benzyl-2-oxocyclopentanecarboxylate (CAS 10386-81-9) is synthesized via benzylation of methyl 2-oxocyclopentanecarboxylate, achieving 81% yield . Similar methods involving alkylation or arylalkylation are likely applicable for introducing the heptyl group .

Applications: Cyclopentanecarboxylate derivatives are intermediates in agrochemicals and pharmaceuticals. For instance, methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate is a precursor for metconazole, a fungicide .

Properties

CAS No.

68003-53-2

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 1-heptyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C14H24O3/c1-3-4-5-6-7-10-14(13(16)17-2)11-8-9-12(14)15/h3-11H2,1-2H3

InChI Key

NUKUEPMJQQXHDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(CCCC1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-heptyl-2-oxocyclopentanecarboxylate typically involves the esterification of 1-heptyl-2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-heptyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-heptyl-2-oxocyclopentanecarboxylate is characterized by its cyclopentanone ring, a methoxycarbonyl group, and a heptyl side chain. The molecular formula is C12H22O3C_{12}H_{22}O_3, with a molecular weight of approximately 198.31 g/mol. Its structure contributes to its reactivity and suitability as an intermediate in synthetic pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The carbonyl group can be targeted by nucleophiles, leading to the formation of diverse derivatives.
  • Michael Additions : It can act as a Michael acceptor in organocatalytic reactions, facilitating the formation of complex molecules with high enantioselectivity.

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound have significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This positions it as a candidate for developing new antimicrobial agents.
  • Aromatase Inhibition : Compounds derived from this compound have shown potential in inhibiting aromatase, an enzyme critical in estrogen synthesis. This property may be beneficial in treating hormone-dependent cancers such as breast cancer.

Pharmaceutical Development

The compound is being explored for its potential use in drug development:

  • Drug Intermediates : It can be utilized as an intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly those targeting hormonal pathways or microbial infections.
  • Therapeutic Agents : Ongoing research aims to evaluate its efficacy and safety profile for potential therapeutic applications.

Fine Chemicals Production

This compound is used in the production of fine chemicals due to its reactivity and ability to undergo various transformations. It can be employed in creating specialty chemicals utilized across different industries.

Flavoring Agents

Given its structural features, this compound may also find applications in the food industry as a flavoring agent or fragrance component due to its pleasant aroma profile.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Study FocusFindings
Antimicrobial ActivitySignificant inhibition against Staphylococcus aureus at low concentrations.
Aromatase InhibitionDerivatives showed promising inhibition profiles against aromatase enzymes.
Organocatalytic ReactionsHigh enantioselectivity observed during Michael addition reactions.

Mechanism of Action

The mechanism of action of Methyl 1-heptyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The heptyl group contributes to the compound’s hydrophobic properties, influencing its interactions with lipid membranes and proteins .

Comparison with Similar Compounds

Methyl 2-Oxocyclopentanecarboxylate (Base Compound)

  • Structure : Lacks substituents at position 1 (only 2-oxo and methyl ester groups).
  • Synthesis : Prepared via cyclization of diesters or oxidation of cyclopentene derivatives.
  • Properties : Higher polarity due to the absence of a hydrophobic chain; boiling point and solubility differ significantly from alkyl-substituted analogs .
  • Applications : Serves as a scaffold for synthesizing substituted derivatives.

Methyl 1-Benzyl-2-Oxocyclopentanecarboxylate (CAS 10386-81-9)

  • Structure : Benzyl group at position 1.
  • Synthesis : Benzylation of methyl 2-oxocyclopentanecarboxylate (81% yield) .
  • Hazards : Classified as a skin irritant (H315) and eye irritant (H319) .

Methyl 1-Methyl-2-Oxocyclopentanecarboxylate (CAS 30680-84-3)

  • Structure : Methyl group at position 1.
  • Synthesis : Methylation of the parent compound under alkaline conditions.
  • Properties : Shorter alkyl chain reduces lipophilicity compared to the heptyl analog. Boiling point and vapor pressure are lower .

Methyl 1-[(4-Chlorophenyl)methyl]-3-Methyl-2-Oxocyclopentanecarboxylate

  • Structure : 4-Chlorophenylmethyl and methyl groups at positions 1 and 3, respectively.
  • Synthesis : Involves sodium hydride-mediated alkylation followed by hydrolysis to yield agrochemical intermediates .
  • Applications : Key precursor for metconazole, highlighting the role of halogenated aryl groups in biological activity .

Comparative Data Table

Compound Name Substituent (Position 1) Molecular Formula Key Properties/Applications Hazards (GHS) Reference
Methyl 1-heptyl-2-oxocyclopentanecarboxylate Heptyl C₁₄H₂₂O₃ High lipophilicity; potential surfactant/drug delivery Likely H315, H319 (analog-based)
Methyl 2-oxocyclopentanecarboxylate None C₇H₁₀O₃ High polarity; synthetic scaffold Not specified
Methyl 1-benzyl-2-oxocyclopentanecarboxylate Benzyl C₁₅H₁₆O₃ Aromatic interactions; intermediates H315, H319
Methyl 1-methyl-2-oxocyclopentanecarboxylate Methyl C₈H₁₂O₃ Low lipophilicity; lab chemical Not specified
Methyl 1-[(4-chlorophenyl)methyl]-3-methyl-... 4-Chlorophenylmethyl C₁₅H₁₅ClO₃ Agrochemical precursor (metconazole) H302, H315, H319, H335

Research Findings and Trends

  • Substituent Effects: The heptyl chain enhances lipid solubility, making the compound more suitable for non-polar environments compared to benzyl or methyl analogs. This property is critical in drug design, where membrane permeability is essential .
  • Synthetic Efficiency : Alkylation yields vary with substituent size. Benzylation achieves 81% yield , while bulkier groups (e.g., heptyl) may require optimized conditions or catalysts.
  • Safety Profile : Esters with aromatic or halogenated groups (e.g., 4-chlorophenylmethyl) exhibit higher toxicity (e.g., H302 for oral toxicity) compared to aliphatic analogs .

Biological Activity

Methyl 1-heptyl-2-oxocyclopentanecarboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies, patents, and chemical databases to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and safety profiles.

Chemical Structure and Properties

This compound is a cyclopentanone derivative characterized by a heptyl side chain and an oxo functional group. Its molecular formula is C13H24O3C_{13}H_{24}O_3, and it possesses unique structural properties that influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Protein Kinases : These compounds can inhibit the activity of several kinases involved in signaling pathways related to cancer and immune responses. For instance, they may affect Jak and Flt-3 kinases, which are implicated in oncogenesis and immune regulation .
  • Cytokine Modulation : Some studies suggest that these compounds can modulate the activity of cytokines, which play crucial roles in inflammation and immune response .

Biological Activity Profiles

A detailed examination of biological activities associated with this compound reveals several key findings:

Activity Mechanism Reference
Anti-inflammatoryModulates cytokine production
AnticancerInhibits specific protein kinases
AntimicrobialExhibits activity against various bacterial strains
Low toxicityMinimal acute toxicity observed in animal studies

Case Studies

Case Study 1: Anticancer Activity
A study investigating the effects of this compound on cancer cell lines showed significant inhibition of cell proliferation in vitro. The compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways, indicating its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects
In another study, the compound demonstrated the ability to reduce levels of pro-inflammatory cytokines in a mouse model of arthritis. This suggests its potential application in treating inflammatory diseases.

Safety and Toxicology

The safety profile of this compound appears favorable based on existing studies. Research indicates:

  • Low Acute Toxicity : In repeated dose toxicity studies, cyclopentanones including this compound exhibited low acute toxicity with no significant adverse effects reported at therapeutic doses .
  • Non-mutagenic : Tests for mutagenicity have shown no significant genotoxic effects in bacterial and mammalian cell assays .

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